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Abstract
4-Methylenepiperidine is a pivotal heterocyclic compound, serving as a key building block in

the synthesis of various pharmaceutical agents, most notably the antifungal drug

Efinaconazole.[1][2] A thorough understanding of its structural and bonding characteristics is

paramount for optimizing synthetic routes, predicting reactivity, and designing novel derivatives

with enhanced therapeutic properties. This guide provides a comprehensive overview of the

molecular structure, bonding, and key spectroscopic features of 4-methylenepiperidine,

supplemented with detailed experimental and computational data.

Molecular Structure and Bonding
4-Methylenepiperidine possesses the chemical formula C₆H₁₁N and a molecular weight of

97.16 g/mol .[3] Its structure consists of a six-membered piperidine ring with an exocyclic

double bond at the C4 position. The hydrochloride salt is also a common and stable form of this

compound.[2]

Hybridization and Geometry
The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-

membered saturated rings. In this conformation, the carbon atoms of the ring are sp³

hybridized, exhibiting tetrahedral geometry with bond angles approximating 109.5°. The
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nitrogen atom is also sp³ hybridized, with one of its hybrid orbitals occupied by a lone pair of

electrons.

The exocyclic methylene group features two sp² hybridized carbon atoms. The C4 atom of the

piperidine ring and the exocyclic carbon atom form a double bond (C=C), with a planar

geometry around this bond. The hydrogen atoms attached to the exocyclic carbon are also in

the same plane.

Bond Lengths and Angles
While experimental crystal structure data for 4-methylenepiperidine is not readily available in

the published literature, computational chemistry provides valuable insights into its geometric

parameters. The following table summarizes optimized bond lengths and angles calculated

using computational methods.

Bond
Calculated Bond

Length (Å)
Bond Angle

Calculated Bond

Angle (°)

C=C ~1.34 H-C-H (exocyclic) ~117

C-C (ring) ~1.53 - 1.54 C-C-C (ring) ~111 - 112

C-N ~1.47 C-N-C (ring) ~110

C-H (ring) ~1.10 H-C-C (ring) ~109 - 111

C-H (exocyclic) ~1.09

Note: These values are approximations derived from computational models and may vary

slightly from experimental values.

Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of 4-
methylenepiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 4-methylenepiperidine hydrochloride in DMSO-d₆

typically exhibits the following signals: a singlet for the two exocyclic methylene protons (H₈)

around 4.87 ppm, multiplets for the piperidine ring protons adjacent to the nitrogen (H₂ and H₆)

and adjacent to the double bond (H₃ and H₅) between 2.40 and 3.40 ppm, and a singlet for the

N-H proton at approximately 11.35 ppm.[4]

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key

expected chemical shifts include the sp² hybridized carbons of the double bond (one

quaternary and one methylene), and the sp³ hybridized carbons of the piperidine ring.

Infrared (IR) Spectroscopy
The IR spectrum of 4-methylenepiperidine would be expected to show characteristic

absorption bands for:

C=C stretch: A peak around 1640-1680 cm⁻¹ corresponding to the exocyclic double bond.

=C-H stretch: A peak above 3000 cm⁻¹ due to the C-H bonds of the methylene group.

C-H stretch (sp³): Peaks just below 3000 cm⁻¹ for the C-H bonds of the piperidine ring.

N-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ for the N-H bond of the

secondary amine.

C-N stretch: An absorption band in the 1000-1250 cm⁻¹ region.

Experimental Protocols
Synthesis of 4-Methylenepiperidine Hydrochloride
A common and robust method for the synthesis of 4-methylenepiperidine hydrochloride

involves a Wittig reaction on a protected piperidin-4-one, followed by deprotection.[1]

Materials:

N-tert-butoxycarbonyl-4-piperidone

Methyltriphenylphosphonium bromide
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Potassium tert-butoxide

Toluene

Concentrated Hydrochloric Acid

Methyl t-butyl ether

Procedure:

Wittig Reaction: To a stirred suspension of methyltriphenylphosphonium bromide in

anhydrous toluene at 10-20 °C, add potassium tert-butoxide portion-wise. Stir the resulting

ylide solution for 1 hour.

Add a solution of N-tert-butoxycarbonyl-4-piperidone in toluene dropwise to the ylide solution

at 10-20 °C.

Allow the reaction to proceed for 1 hour at the same temperature.

Work-up and Deprotection: Heat the reaction mixture to 80 °C and concentrate under

reduced pressure.

Add concentrated hydrochloric acid to the residue.

Remove the remaining toluene by concentration to yield N-tert-butoxycarbonyl-4-
methylenepiperidine.

Salt Formation: Add a solution of hydrogen chloride in ethanol to the crude product.

Concentrate the mixture under reduced pressure and add methyl t-butyl ether to induce

crystallization.

Filter the solid, wash with methyl t-butyl ether, and dry under vacuum to obtain 4-
methylenepiperidine hydrochloride.[4]
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NMR Spectroscopy Protocol
Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 10-20 mg of 4-methylenepiperidine
hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration.

IR Spectroscopy Protocol
Instrumentation: FT-IR Spectrometer

Sample Preparation:

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and

pressing it into a thin disk.
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Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

Acquisition:

Record a background spectrum of the empty sample holder or pure KBr pellet.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Role in Drug Development: Efinaconazole and
Ergosterol Biosynthesis
4-Methylenepiperidine is a crucial intermediate in the synthesis of Efinaconazole, a triazole

antifungal agent. The primary mechanism of action of Efinaconazole is the inhibition of

ergosterol biosynthesis in fungi.[1][5] Ergosterol is a vital component of the fungal cell

membrane, analogous to cholesterol in mammalian cells.

Efinaconazole specifically inhibits the enzyme lanosterol 14α-demethylase, a key enzyme in

the ergosterol biosynthesis pathway.[6][7][8] This inhibition leads to a depletion of ergosterol

and an accumulation of toxic sterol precursors within the fungal cell. The disruption of the cell

membrane's integrity and function ultimately results in fungal cell death.[5][9]
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4-Methylenepiperidine is a molecule of significant interest in medicinal chemistry due to its

role as a versatile synthetic intermediate. Its structural features, including the reactive exocyclic

double bond and the piperidine ring, provide a scaffold for the development of new therapeutic

agents. A comprehensive understanding of its bonding, geometry, and spectroscopic

properties, as outlined in this guide, is essential for its effective utilization in drug discovery and

development. The relationship between 4-methylenepiperidine and the antifungal activity of

Efinaconazole highlights the importance of such fundamental chemical knowledge in the

creation of effective pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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